molecular formula C24H27N5O2 B6535783 4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1058474-88-6

4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B6535783
CAS RN: 1058474-88-6
M. Wt: 417.5 g/mol
InChI Key: IVGLHXCGEAMUJF-UHFFFAOYSA-N
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Description

The compound “4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a pyridazinone ring, a piperazine ring, and aromatic rings with various substituents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The compound also contains aromatic rings with various substituents.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Future Directions

Given the pharmacological activities associated with pyridazinones and piperazines, this compound could be of interest for further study in medicinal chemistry . Future research could involve synthesizing the compound and testing its biological activity, as well as investigating its mechanism of action .

properties

IUPAC Name

4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-17-8-9-19(18(2)16-17)20-10-11-23(27-26-20)28-12-14-29(15-13-28)24(30)25-21-6-4-5-7-22(21)31-3/h4-11,16H,12-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGLHXCGEAMUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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